3-(2,6-Difluoropyridin-4-yl)-4-methylaniline
Overview
Description
3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aromatic rings. This compound features a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and an aniline moiety with a methyl group at the 4-position. The presence of fluorine atoms in the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluoropyridine and 4-methylaniline.
Coupling Reaction: A common method to synthesize this compound is through a Suzuki-Miyaura cross-coupling reaction.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) using solvents such as toluene or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluoropyridin-4-yl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
3-(2,6-Difluoropyridin-4-yl)-4-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: A precursor in the synthesis of 3-(2,6-Difluoropyridin-4-yl)-4-methylaniline.
4-Methylaniline: Another precursor used in the synthesis.
Trifluoromethylpyridine: A similar compound with a trifluoromethyl group instead of difluoro substitution.
Uniqueness
The unique combination of a difluoropyridine ring and a methylaniline moiety in this compound imparts distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it valuable in various applications .
Biological Activity
3-(2,6-Difluoropyridin-4-yl)-4-methylaniline is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound's structure includes a difluorinated pyridine ring and an aniline moiety, which may contribute to its interaction with biological targets.
Antiviral Activity
Research indicates that derivatives of pyridine compounds, including those similar to this compound, exhibit promising antiviral properties. Specifically, studies have shown that certain fluorinated pyridine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV. The presence of fluorine atoms enhances the binding affinity and selectivity of these compounds towards the viral enzyme, which is crucial for their antiviral efficacy.
For instance, a study demonstrated that 2,6-di(arylamino)-3-fluoropyridine derivatives showed significant anti-HIV activity with EC50 values in the nanomolar range. The selectivity index (SI) for these compounds was also notably high, indicating a favorable therapeutic window .
Antibacterial Activity
The antibacterial properties of similar compounds have also been explored. In vitro studies have indicated that certain derivatives possess inhibitory effects against various bacterial strains. For example, compounds derived from aniline structures have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds containing metal complexes exhibited enhanced antibacterial activity compared to their non-complexed counterparts .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of the difluoropyridine moiety is hypothesized to improve interaction with biological targets due to:
- Hydrogen Bonding : The fluorine atoms can act as hydrogen bond acceptors.
- Electron-Withdrawing Effects : The electronegative fluorine enhances the electrophilicity of nearby functional groups.
These factors contribute to the compound's ability to inhibit viral replication and bacterial growth effectively.
Case Studies
- HIV Inhibition : A detailed examination of various pyridine derivatives revealed that modifications at specific positions on the pyridine ring significantly influenced their antiviral activity. For example, the introduction of fluorine at the 2 and 6 positions improved binding affinity to HIV reverse transcriptase .
- Bacterial Inhibition : In studies focusing on antibacterial activity, it was found that compounds similar to this compound demonstrated higher inhibition rates against Staphylococcus aureus compared to Pseudomonas aeruginosa. This difference was attributed to variations in cell wall structures among different bacterial species .
Data Tables
Compound | EC50 (nM) | Selectivity Index | Target |
---|---|---|---|
This compound | TBD | TBD | HIV RT |
2,6-di(arylamino)-3-fluoropyridine | 1.0 | >40000 | HIV RT |
Mannich base A3 | TBD | TBD | Staphylococcus aureus |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with key enzymes such as DNA gyrase in bacteria and reverse transcriptase in HIV. The docking scores indicated strong binding affinities, suggesting that structural modifications could further enhance these interactions .
Properties
IUPAC Name |
3-(2,6-difluoropyridin-4-yl)-4-methylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c1-7-2-3-9(15)6-10(7)8-4-11(13)16-12(14)5-8/h2-6H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHPYFPUJHBZMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC(=NC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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